molecular formula Cl3Sn- B1239737 Trichlorostannate(1-)

Trichlorostannate(1-)

Cat. No.: B1239737
M. Wt: 225.1 g/mol
InChI Key: HCWFRUHIOMLJCH-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Trichlorostannate(1−) (SnCl₃⁻) is a polyhalide anion composed of a tin atom coordinated to three chlorine atoms. It is commonly found in ionic compounds paired with organic or inorganic cations, such as cetylpyridinium (CPC) in cetylpyridinium trichlorostannate (CPC-Sn) or potassium in potassium trichlorostannate(II) (KSnCl₃). Key structural features include a distorted trigonal pyramidal geometry, as evidenced by crystallographic data for CPC-Sn, which crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 27.6855 Å, b = 9.6290 Å, and c = 9.1455 Å . The anion’s bond lengths (Sn–Cl ≈ 2.4–2.5 Å) and bond angles (Cl–Sn–Cl ≈ 90–100°) further define its stereochemistry .

SnCl₃⁻-based compounds exhibit unique physicochemical properties, such as high protonic conductivity in molten salts (e.g., tetra-n-butylammonium trichlorostannate) and controlled release behavior in aqueous environments, making them relevant to electrocatalysis, antimicrobial applications, and material science .

Properties

Molecular Formula

Cl3Sn-

Molecular Weight

225.1 g/mol

IUPAC Name

trichlorostannanide

InChI

InChI=1S/3ClH.Sn/h3*1H;/q;;;+2/p-3

InChI Key

HCWFRUHIOMLJCH-UHFFFAOYSA-K

SMILES

Cl[Sn-](Cl)Cl

Canonical SMILES

Cl[Sn-](Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

CPC-Sn vs. CPC-Zn :
Infrared (IR) spectroscopy reveals distinct absorption patterns between CPC-Sn (SnCl₃⁻) and CPC-Zn (ZnCl₄²⁻). For instance, SnCl₃⁻ exhibits characteristic Sn–Cl stretching vibrations at ~250–300 cm⁻¹, while ZnCl₄²⁻ shows Zn–Cl modes at higher frequencies (~350–400 cm⁻¹). These differences highlight the influence of the central metal atom and coordination geometry on vibrational spectra .

KSnCl₃ vs. CPC-Sn: Potassium trichlorostannate(II) (KSnCl₃) adopts a different crystal lattice compared to CPC-Sn. While CPC-Sn forms a monoclinic structure with organic cations, KSnCl₃ typically crystallizes in simpler cubic or tetragonal systems due to the smaller ionic radius of K⁺. This structural variance impacts solubility and thermal stability .

Conductivity and Dissolution Behavior

CPC-Sn vs. CPC+SnCl₂ Physical Mixture :
Electrical resistivity tomography (ERT) analysis demonstrates that CPC-Sn dissolves more slowly in water than a physical mixture of CPC and SnCl₂. The CPC+SnCl₂ mixture achieves complete dissolution within 15–30 seconds, whereas CPC-Sn requires up to 600 seconds. This delayed release is attributed to the stabilized ionic lattice in CPC-Sn, which retards ion dissociation .

Conductivity Performance: CPC-Sn exhibits higher maximum conductivity (0.25 mS/cm) compared to CPC-Zn and other analogs, as shown by ERT-derived calibration curves (R² = 0.9947 for CPC-Sn).

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Crystal System Space Group Conductivity (mS/cm) Dissolution Time (s) Key Application
CPC-Sn Monoclinic P21/c 0.25 600 Controlled release, EIS
CPC+SnCl₂ Mixture Amorphous 0.25 15–30 Rapid ion delivery
KSnCl₃ Cubic Pm3m Inorganic synthesis
Tetra-n-butylammonium SnCl₃ High (protonic) Electrocatalysis

Sources:

Table 2: ERT-Derived Conductivity Data for CPC-Sn

Concentration (wt.%) Max Conductivity (mS/cm) Linear Correlation (R²)
0.05 0.12 0.9947
0.10 0.18
0.15 0.22
0.20 0.25

Source:

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